tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate
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Overview
Description
tert-Butyl7-hydroxy-1-azaspiro[45]decane-1-carboxylate is a chemical compound with the molecular formula C14H25NO3 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, where its unique structure imparts desirable properties
Mechanism of Action
The mechanism of action of tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar in structure but contains an oxygen atom in the ring.
tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate: Contains an additional nitrogen atom in the ring.
tert-Butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: Contains a ketone group in the ring.
Uniqueness
tert-Butyl7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H25NO3 |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-1-azaspiro[4.5]decane-1-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-9-5-8-14(15)7-4-6-11(16)10-14/h11,16H,4-10H2,1-3H3 |
InChI Key |
FZAMJKOVMMNZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCCC(C2)O |
Origin of Product |
United States |
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